![molecular formula C12H19N3 B15161164 (1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide CAS No. 828243-39-6](/img/structure/B15161164.png)
(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-dimethylethanimidamide with 3-(methylamino)methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, (1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide
- N,N-Dimethyl-N’-{3-[(ethylamino)methyl]phenyl}ethanimidamide
Uniqueness
(1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide stands out due to its specific structural configuration, which imparts unique chemical and physical properties
Properties
CAS No. |
828243-39-6 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[3-(methylaminomethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C12H19N3/c1-10(15(3)4)14-12-7-5-6-11(8-12)9-13-2/h5-8,13H,9H2,1-4H3 |
InChI Key |
FFOVAYNEUZZLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC(=C1)CNC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


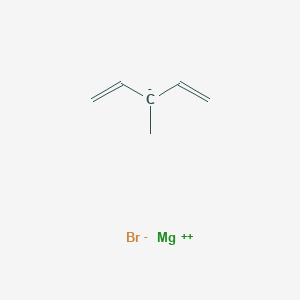

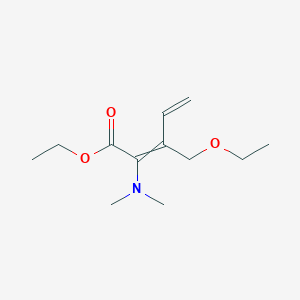
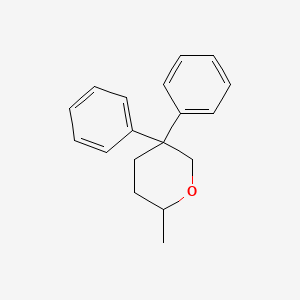
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
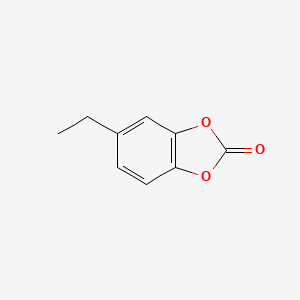
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)

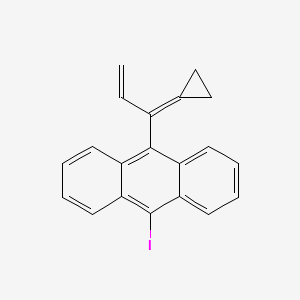

![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
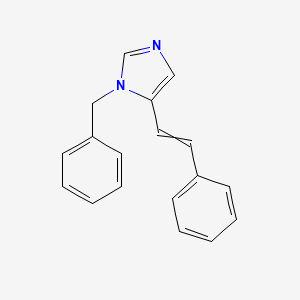
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
